molecular formula C11H13NO2 B13091196 3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid

3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid

Katalognummer: B13091196
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: BRHOJRYWSGPPFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid is a heterocyclic compound that features a cyclopenta[b]pyridine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid typically involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosive agents from attacking the metal . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its propanoic acid moiety allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

3-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid

InChI

InChI=1S/C11H13NO2/c13-10(14)6-5-9-4-3-8-2-1-7-12-11(8)9/h1-2,7,9H,3-6H2,(H,13,14)

InChI-Schlüssel

BRHOJRYWSGPPFU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1CCC(=O)O)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.